molecular formula C14H12ClNO4S B2906070 N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide CAS No. 708998-82-7

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide

Cat. No.: B2906070
CAS No.: 708998-82-7
M. Wt: 325.76
InChI Key: LDFXIAJOMBTGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a 4-chlorophenylsulfonamide group, a structural motif found in compounds studied for various biological activities. Related N-(chlorophenyl)sulfonyl acetamide analogs have been documented in scientific literature, with their molecular and crystal structures characterized to understand their conformation and intermolecular interactions, such as chains formed by N—H···O hydrogen bonds . Similarly, other N-(4-chlorophenyl)acetamide derivatives are available for research use, highlighting the interest in this class of compounds . The integration of the phenoxyacetamide moiety suggests potential for use in developing novel synthetic targets or for biochemical probing. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on the documented quality and stability of related compounds for their investigative work in fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(18,19)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXIAJOMBTGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 2,6-Dichlorophenyl group Diclofenac impurity; pharmacological relevance
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl; chloroacetamide Intramolecular C–H∙∙∙O hydrogen bonding
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Nitro and methylsulfonyl groups Precursor for sulfur-containing heterocycles
2-[(4-Chlorophenyl)sulfanyl]-N-(2-bromophenyl)acetamide C₁₄H₁₁BrClNOS Sulfanyl linker; bromophenyl Synthetic intermediate
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide C₂₅H₂₂ClFN₃O₂S₂ Diazaspiro ring; fluorophenyl Potential kinase inhibition

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Nitro (e.g., in ) and sulfonyl groups enhance electrophilicity, aiding nucleophilic substitution reactions.
  • Halogenation : Fluorine (in ) improves metabolic stability, while chlorine (in ) increases lipophilicity and bioactivity.
  • Sulfur Linkages : Sulfanyl or sulfonamide groups (e.g., ) influence redox activity and hydrogen-bonding networks.

Structural Features :

  • Hydrogen Bonding : Intramolecular interactions (e.g., C–H∙∙∙O in ) stabilize conformation, whereas intermolecular bonds (e.g., N–H∙∙∙O in ) dictate crystal packing and solubility.
  • Heterocyclic Integration : Thiazole () or diazaspiro rings () enhance binding to biological targets like enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide, and how can purity be ensured during synthesis?

  • The synthesis typically involves sequential reactions: (i) sulfonylation of 4-chlorophenylamine, (ii) coupling with phenoxyacetyl chloride, and (iii) purification via column chromatography. Critical steps include controlling reaction temperatures (e.g., 0–5°C during sulfonylation to prevent side reactions) and using anhydrous solvents . Purity is confirmed via HPLC (≥98% purity) and NMR spectroscopy to verify the absence of unreacted intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups are critical to monitor?

  • NMR (¹H and ¹³C): Confirms the sulfonyl group (-SO₂-) at δ 3.1–3.3 ppm (¹H) and aromatic protons from the chlorophenyl moiety (δ 7.2–7.8 ppm). IR spectroscopy identifies the sulfonyl stretch (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹). Mass spectrometry validates the molecular ion peak (e.g., m/z 350.2 for [M+H]⁺) .

Q. How can researchers design initial biological assays to screen for activity?

  • Use in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) at concentrations of 1–100 µM. Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7 or HeLa) assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Employ continuous flow reactors for sulfonylation steps to enhance mixing and reduce reaction time. Solvent optimization (e.g., switching from THF to DCM) improves solubility. Catalytic methods, such as using DMAP (4-dimethylaminopyridine), can accelerate amide bond formation . Post-synthesis, use preparative HPLC for high-purity batches (>99%) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Contradictions may arise from assay conditions (e.g., serum concentration in cell cultures) or compound stability. Perform stability studies (HPLC monitoring under physiological pH/temperature) and validate activity in multiple cell lines. Compare results with structurally analogous compounds (e.g., substituting the chlorophenyl group with fluorophenyl) to isolate structure-activity relationships .

Q. How does the compound’s crystal structure inform its interaction with biological targets?

  • X-ray crystallography (e.g., monoclinic P2₁/c space group) reveals planar conformations of the sulfonyl-phenoxyacetamide backbone, facilitating π-π stacking with aromatic residues in enzyme active sites. Hydrogen bonding between the sulfonyl oxygen and His90 (in COX-2) is critical for inhibition .

Q. What computational methods predict binding affinity and selectivity for drug design?

  • Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or EGFR. MD simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore modeling identifies essential features (e.g., sulfonyl group as a hydrogen bond acceptor) .

Methodological Considerations Table

AspectBasic ApproachAdvanced OptimizationKey References
Synthesis Stepwise coupling, column purificationFlow chemistry, catalytic acceleration
Characterization NMR/IR for functional groupsX-ray crystallography, HR-MS
Biological Assays IC₅₀ determination in cell linesTarget-specific knockouts, in vivo models
Data Analysis Statistical comparison (Student’s t-test)Multivariate analysis (PCA, clustering)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.